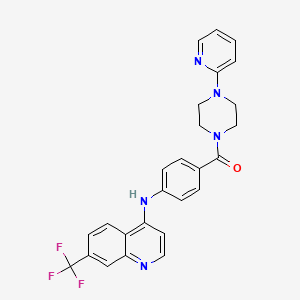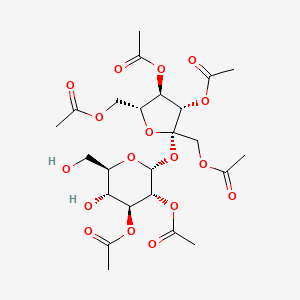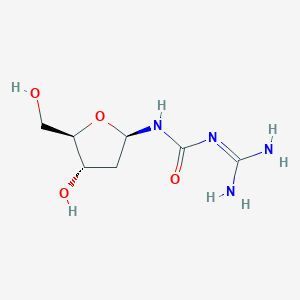
Decitabine Deformyl Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decitabine deformyl impurity is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine acts as a nucleic acid synthesis inhibitor and is known for its instability in aqueous solutions, leading to the formation of various impurities, including the deformyl impurity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decitabine involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . During these processes, impurities such as the deformyl impurity can form due to hydrolytic degradation . The synthetic route typically involves the following steps:
Protection of Hydroxyl Groups: Protecting groups are added to the hydroxyl groups of the starting material to prevent unwanted reactions.
Glycosylation: The protected nucleoside is glycosylated to form the desired nucleoside analog.
Deprotection: The protecting groups are removed to yield the final product, decitabine.
Industrial Production Methods
In industrial settings, decitabine is produced as a lyophilized powder to enhance its stability . The production process involves the following steps:
Synthesis: The synthetic route described above is followed to produce decitabine.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Lyophilization: The purified product is lyophilized to remove water and prevent hydrolytic degradation.
Análisis De Reacciones Químicas
Types of Reactions
Decitabine deformyl impurity can undergo various chemical reactions, including:
Oxidation: Decitabine can undergo oxidation reactions, leading to the formation of oxidized impurities.
Substitution: Substitution reactions can occur, where functional groups in decitabine are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Various nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions include:
Deformyl Impurity: Formed through hydrolysis.
Oxidized Impurities: Formed through oxidation.
Substituted Products: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Decitabine deformyl impurity has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of decitabine deformyl impurity involves the following steps:
Formation: The impurity is formed through hydrolytic degradation of decitabine.
Interaction with DNA: Similar to decitabine, the deformyl impurity can be incorporated into DNA, leading to the inhibition of DNA methyltransferase.
DNA Hypomethylation: The inhibition of DNA methyltransferase results in DNA hypomethylation, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Azacitidine: Another cytidine analog used in the treatment of myelodysplastic syndromes.
Guadecitabine: A prodrug of decitabine with improved stability.
Uniqueness
Decitabine deformyl impurity is unique due to its specific formation pathway and its impact on the stability and efficacy of decitabine . Unlike other impurities, the deformyl impurity is formed primarily through hydrolytic degradation, making it a significant concern in the formulation and storage of decitabine .
Propiedades
Número CAS |
69304-65-0 |
|---|---|
Fórmula molecular |
C7H14N4O4 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |
Clave InChI |
VGUQMXPKKFTIJO-VPENINKCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |
SMILES canónico |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


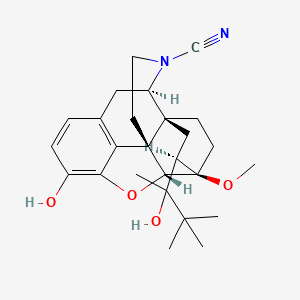
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
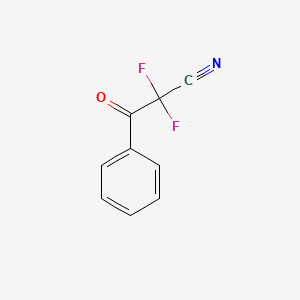
![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
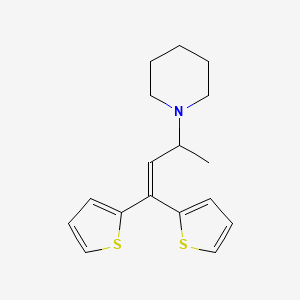
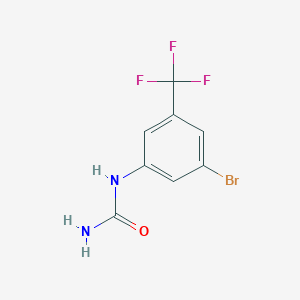
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)
